Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate
Description
Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring:
- A tetrahydrobenzothieno[2,3-d]pyrimidine core with a 4-amino substituent.
- A sulfanylacetyl linker bridging the pyrimidine and a 1,3-thiazole ring.
- An ethyl ester group at the thiazole-4-yl position.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S3/c1-2-27-14(26)7-10-8-28-18(21-10)22-13(25)9-29-19-23-16(20)15-11-5-3-4-6-12(11)30-17(15)24-19/h8H,2-7,9H2,1H3,(H2,20,23,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZPVPMCURLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC(=C3C4=C(CCCC4)SC3=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate (CAS: 496028-85-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Molecular Structure
- Molecular Formula : C22H24N4O3S2
- Molar Mass : 456.58 g/mol
- Density : 1.39 g/cm³ (predicted)
- pKa : 13.32 (predicted)
Structural Features
The compound features a thiazole ring and a benzothienopyrimidine moiety, which are known for their biological activity. The presence of the sulfanyl and acetyl groups contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives similar to ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate. For instance, compounds with similar structures have exhibited significant antibacterial activity against various strains of bacteria. In one study, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 6.0 μg/mL against Staphylococcus aureus and E. coli .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has indicated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. A study identified a novel anticancer compound through screening that demonstrated efficacy in multicellular spheroids, indicating its potential for further development in cancer therapy .
The biological activity of ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells .
- Receptor Modulation : Some derivatives are known to interact with the ephrin receptor family, which plays a role in cancer progression .
Study 1: Antimicrobial Efficacy
In a comparative study of various thieno-pyrimidine derivatives, ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate was tested against Candida albicans and Aspergillus flavus. The results indicated that the compound exhibited potent antifungal activity with an MIC of 9 μg/mL against A. flavus, comparable to established antifungal agents .
Study 2: Anticancer Screening
A library of compounds including ethyl [2-({[(4-amino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-4-yl]acetate was screened for anticancer activity on various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Modifications in Tetrahydrobenzothienopyrimidine Derivatives
Substituents at the Pyrimidine Ring
Impact of Substituents :
- The 4-amino group in the target compound likely improves solubility and hydrogen bonding compared to oxo or methyl groups .
Linker and Functional Group Variations
Key Observations :
Thiazole vs. Thiadiazole and Other Heterocycles
Comparison :
- Thiazole rings (as in the target compound) balance rigidity and solubility, whereas thiadiazoles (e.g., ) may enhance binding to metal ions or polar residues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
